molecular formula C12H13ClF2N2O3S B3372204 2-Chloro-1-[4-(3,4-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 879319-35-4

2-Chloro-1-[4-(3,4-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B3372204
CAS No.: 879319-35-4
M. Wt: 338.76 g/mol
InChI Key: HMCXQMCKARMTQF-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(3,4-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound with the molecular formula C12H13ClF2N2O3S. It is characterized by the presence of a piperazine ring substituted with a 3,4-difluorobenzenesulfonyl group and a chloroacetyl group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(3,4-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the following steps:

  • Formation of the Piperazine Intermediate: : The piperazine ring is first functionalized with a 3,4-difluorobenzenesulfonyl group. This can be achieved by reacting piperazine with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

  • Chloroacetylation: : The resulting 4-(3,4-difluorobenzenesulfonyl)piperazine is then reacted with chloroacetyl chloride to introduce the chloroacetyl group. This reaction is typically carried out in an inert solvent like dichloromethane, under cooling conditions to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloroacetyl group in 2-Chloro-1-[4-(3,4-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides. Reduction reactions can also be performed to modify the sulfonyl group or the piperazine ring.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the original compound can be synthesized.

    N-Oxides: Oxidation of the piperazine ring can yield N-oxide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-1-[4-(3,4-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the piperazine ring and the sulfonyl group suggests that it may interact with various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[4-(2,6-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one
  • 2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Uniqueness

Compared to similar compounds, 2-Chloro-1-[4-(3,4-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to the specific positioning of the difluorobenzenesulfonyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both chloroacetyl and sulfonyl groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-chloro-1-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF2N2O3S/c13-8-12(18)16-3-5-17(6-4-16)21(19,20)9-1-2-10(14)11(15)7-9/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCXQMCKARMTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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